molecular formula C20H23N7O2 B2447253 cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920185-25-7

cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Numéro de catalogue B2447253
Numéro CAS: 920185-25-7
Poids moléculaire: 393.451
Clé InChI: KOHVICPRVZSKIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step processes that involve the formation of the heterocyclic core, followed by the addition of the various substituents through reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine core, in particular, is a fused ring system that can participate in various types of bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar ethoxy group and the basic piperazine ring could potentially increase the compound’s solubility in water. The compound’s lipophilicity, which could influence its absorption and distribution in the body, would be affected by the presence of the nonpolar cyclopropyl and phenyl groups .

Applications De Recherche Scientifique

Antimicrobial Activities

Cyclopropyl derivatives, including structures similar to cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, have been investigated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives and found some to possess good to moderate activities against various microorganisms, suggesting potential applications in combating microbial infections (Bektaş et al., 2007).

Anticancer and Antituberculosis Properties

A study by Mallikarjuna et al. (2014) on cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone derivatives demonstrated significant antituberculosis and anticancer activities. Some compounds were found to be effective against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential in cancer and tuberculosis therapies (Mallikarjuna et al., 2014).

Tubulin Polymerization Inhibition for Cancer Treatment

Research by Prinz et al. (2017) on phenylpiperazine derivatives, structurally related to the cyclopropyl compound , revealed their ability to inhibit tubulin polymerization in cancer cells. This inhibition leads to cell cycle arrest in the G2/M phase, suggesting a potential mechanism for cancer treatment (Prinz et al., 2017).

Antagonistic Activities on Receptors

Romero et al. (2012) synthesized and evaluated small molecule antagonists of G protein-coupled receptors, including structures similar to cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone. Their research indicated the potential of such compounds in modulating receptor activities, which can be crucial in treating various diseases (Romero et al., 2012).

Orientations Futures

Future research could involve synthesizing the compound and testing its biological activity against various targets. If the compound shows promising activity, further studies could be conducted to optimize its structure and improve its potency, selectivity, and pharmacokinetic properties .

Propriétés

IUPAC Name

cyclopropyl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-2-29-16-7-5-15(6-8-16)27-19-17(23-24-27)18(21-13-22-19)25-9-11-26(12-10-25)20(28)14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHVICPRVZSKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.